4-Chloro-5-iodo-2,6-dimethylpyrimidine
Overview
Description
4-Chloro-5-iodo-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6ClIN2. It has a molecular weight of 268.48 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
The synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine involves a reaction with lithium chloride and tetrakis (triphenylphosphine)palladium (0) in 1,4-dioxane . The reaction is heated under reflux for 23 hours, after which additional tetrakis (triphenylphosphine)palladium (0) is added and heating is continued for 25 hours .Molecular Structure Analysis
The InChI code for 4-Chloro-5-iodo-2,6-dimethylpyrimidine is 1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 and the InChI key is UNEBOKDKZGLMCP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-5-iodo-2,6-dimethylpyrimidine is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . .Scientific Research Applications
Iodination and Functionalization
- A study by Niclas et al. (1987) explored the iodination of 4-amino-2,6-dimethyl-pyrimidine, leading to a method for regiospecific functionalization of pyrimidines (Niclas et al., 1987).
Dehalogenation Studies
- Research by Brown and Waring (1973) involved the dehalogenation of 2-halogenopyrimidines, including 4-chloro-2,6-dimethylpyrimidine, demonstrating its potential for chemical transformations (Brown & Waring, 1973).
Cocrystal Formation
- Rajam et al. (2018) reported on the formation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, highlighting its role in crystal engineering and pharmaceutical formulation (Rajam et al., 2018).
Tautomerism and Crystalline Forms
- A study by Rajam et al. (2017) focused on the tautomeric forms of 4-amino-5-chloro-2,6-dimethylpyrimidine in different crystalline structures, which is crucial for understanding molecular interactions in solid-state chemistry (Rajam et al., 2017).
Charge Transfer Complexation
- Rabie et al. (2007) studied the interactions of 4-amino-5-chloro-2,6-dimethylpyrimidine with iodine, revealing insights into charge transfer complexation which is significant in the study of electronic properties of materials (Rabie et al., 2007).
Metal Complexes
- Goodgame and Johns (1981) reported on the formation of metal complexes with 4,6-dimethylpyrimidine-2-one, a related compound, providing insights into coordination chemistry relevant to catalysis and material science (Goodgame & Johns, 1981).
Cross-Coupling Reactions
- Yamanaka et al. (1985) investigated the cross-coupling reactions of 4-iodo-2,6-dimethylpyrimidine, which is critical for creating complex organic molecules used in pharmaceuticals and agrochemicals (Yamanaka et al., 1985).
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-iodo-2,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBOKDKZGLMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363431 | |
Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2,6-dimethylpyrimidine | |
CAS RN |
83410-16-6 | |
Record name | 4-Chloro-5-iodo-2,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83410-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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